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molecular formula C7H10N2 B1204620 Benzylhydrazine CAS No. 555-96-4

Benzylhydrazine

Cat. No. B1204620
M. Wt: 122.17 g/mol
InChI Key: NHOWLEZFTHYCTP-UHFFFAOYSA-N
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Patent
US07524964B2

Procedure details

An excess of K2CO3 (7.5 g) was added to a solution of benzylhydrazine dihydrochloride (7.00 g, 35.9 mmol) in Et2O (100 mL). The mixture was stirred at ambient temperature for 2 hrs and the reaction was quenched with water (20 mL). The organic layer was washed with water and brine and dried with anhydrous Na2SO4, then filtered and concentrated in vacuo to yield benzylhydrazine Compound 1d (4.17 g, 34.2 mmol).
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Cl.Cl.[CH2:9]([NH:16][NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CCOCC>[CH2:9]([NH:16][NH2:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
benzylhydrazine dihydrochloride
Quantity
7 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (20 mL)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.2 mmol
AMOUNT: MASS 4.17 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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